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Compound of Interest

Compound Name: 2H-1,4-Benzoxazin-3(4H)-one

Cat. No.: B031670 Get Quote

An essential scaffold in medicinal chemistry, 2H-1,4-Benzoxazin-3(4H)-one and its derivatives

are integral to the development of novel therapeutic agents due to their broad range of

biological activities.[1][2][3] These compounds have shown potential as anticancer, anti-

inflammatory, antimicrobial, and antiviral agents.[1][3][4] The synthesis of the core 2H-1,4-
Benzoxazin-3(4H)-one structure is a fundamental process for researchers in drug discovery,

commonly starting from o-aminophenol.

This document provides detailed protocols and application notes for the synthesis of 2H-1,4-
Benzoxazin-3(4H)-one from o-aminophenol, tailored for researchers, scientists, and drug

development professionals.

Synthetic Pathways Overview
The primary route for synthesizing 2H-1,4-Benzoxazin-3(4H)-one from o-aminophenol

involves a two-step process: N-acylation followed by intramolecular cyclization. This is typically

achieved through reaction with a two-carbon electrophile containing a good leaving group, such

as chloroacetyl chloride or ethyl chloroacetate. The initial step is the acylation of the more

nucleophilic amino group of o-aminophenol. The subsequent step is an intramolecular

Williamson ether synthesis, where the phenoxide ion displaces the chloride, leading to ring

closure.

Caption: General reaction scheme for the synthesis of 2H-1,4-Benzoxazin-3(4H)-one.
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Quantitative Data Summary
Several methods have been reported for the synthesis of 2H-1,4-Benzoxazin-3(4H)-one. The

choice of reagents and conditions significantly impacts reaction time and yield. The following

table summarizes various reported protocols.

Method Reagents Solvent Base
Temperat
ure (°C)

Time (h) Yield (%)

Protocol 1

o-

Aminophen

ol,

Chloroacet

yl chloride

Acetone
NaHCO₃

(aq)
Reflux 3 ~85

Protocol 2

o-

Aminophen

ol, Ethyl

chloroacet

ate

Ethanol K₂CO₃ Reflux 12-18 ~70-80

Protocol 3

(One-Pot)

o-

Aminophen

ol, Ethyl

chloroacet

ate

Ionic Liquid DBU 110 9 ~91

Protocol 4

(Palladium-

catalyzed)

o-

Halophenol

s, 2-

Chloroacet

amides

Toluene Cs₂CO₃ 110 24 ~90-95

Protocol 5

(Copper-

catalyzed)

o-

Halophenol

s, 2-Halo-

amides

DMF K₂CO₃ 120 12 ~80-92
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Detailed Experimental Protocols
Protocol 1: Synthesis using Chloroacetyl Chloride
This method is a rapid and high-yielding procedure involving the acylation of o-aminophenol

with chloroacetyl chloride, followed by in-situ cyclization.

Materials and Equipment:

o-Aminophenol

Chloroacetyl chloride[5]

Acetone

Saturated sodium bicarbonate (NaHCO₃) solution

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Buchner funnel and filter paper

Standard laboratory glassware

Procedure:

Reaction Setup: In a 250 mL round-bottom flask, dissolve o-aminophenol (e.g., 0.1 mol) in

100 mL of acetone.

Acylation: To the stirred solution, add chloroacetyl chloride (0.11 mol) dropwise over 15-20

minutes. The reaction is exothermic; maintain gentle stirring.

Cyclization: After the addition is complete, add 100 mL of saturated sodium bicarbonate

solution to the mixture.

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).
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Workup: After completion, cool the mixture to room temperature. The product often

precipitates out of the solution. If not, reduce the volume of acetone under reduced pressure

to induce precipitation.

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the

crude product with cold water.

Purification: Recrystallize the crude product from ethanol or methanol to obtain pure 2H-1,4-
Benzoxazin-3(4H)-one as a crystalline solid.

Characterization: The final product can be characterized by its melting point (173-175 °C)

and spectroscopic methods (NMR, IR).[6]

Protocol 2: Synthesis using Ethyl Chloroacetate
This protocol uses the less reactive ethyl chloroacetate and typically requires a longer reaction

time but is also a very effective method.[7]

Materials and Equipment:

o-Aminophenol

Ethyl chloroacetate

Anhydrous potassium carbonate (K₂CO₃)

Ethanol or Acetone[7]

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Standard laboratory glassware for filtration and recrystallization

Procedure:

Reaction Setup: To a round-bottom flask, add o-aminophenol (e.g., 0.1 mol), ethyl

chloroacetate (0.12 mol), and anhydrous potassium carbonate (0.2 mol) in 150 mL of
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absolute ethanol.

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically slow and

may require 12-18 hours. Monitor the reaction by TLC.

Workup: Once the reaction is complete, cool the mixture and filter off the inorganic salts.

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude

product.

Purification: Dissolve the crude solid in a suitable solvent like dichloromethane and wash

with water to remove any remaining salts. Dry the organic layer, evaporate the solvent, and

recrystallize the residue from ethanol to yield the pure product.

Application in Drug Discovery: A Signaling Pathway
Context
Derivatives of 2H-1,4-Benzoxazin-3(4H)-one are actively investigated for their therapeutic

potential. For instance, certain derivatives have been shown to inhibit the PI3K/mTOR signaling

pathway, which is crucial for cancer cell growth and survival.[8] Other derivatives exhibit anti-

inflammatory effects by activating the Nrf2-HO-1 pathway, which helps in reducing oxidative

stress and inflammation in microglial cells.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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